molecular formula C20H11N3O7 B11700985 5-(2,4-dinitrophenoxy)-2-phenyl-1H-isoindole-1,3(2H)-dione

5-(2,4-dinitrophenoxy)-2-phenyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B11700985
M. Wt: 405.3 g/mol
InChI Key: JUELCHAGSGQRJN-UHFFFAOYSA-N
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Description

5-(2,4-DINITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of nitro groups and phenyl rings, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-DINITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2,4-dinitrophenol with an appropriate anhydride or acid chloride to form the dinitrophenoxy intermediate. This intermediate is then reacted with a phthalic anhydride derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-DINITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for optimizing these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-(2,4-DINITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,4-DINITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro groups and phenyl rings play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-DINITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups and structural arrangement

Properties

Molecular Formula

C20H11N3O7

Molecular Weight

405.3 g/mol

IUPAC Name

5-(2,4-dinitrophenoxy)-2-phenylisoindole-1,3-dione

InChI

InChI=1S/C20H11N3O7/c24-19-15-8-7-14(11-16(15)20(25)21(19)12-4-2-1-3-5-12)30-18-9-6-13(22(26)27)10-17(18)23(28)29/h1-11H

InChI Key

JUELCHAGSGQRJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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